molecular formula C21H32N4O2 B1528126 (2S)-2-azido-3-phenylpropanoic acid;N-cyclohexylcyclohexanamine CAS No. 79410-36-9

(2S)-2-azido-3-phenylpropanoic acid;N-cyclohexylcyclohexanamine

Cat. No.: B1528126
CAS No.: 79410-36-9
M. Wt: 372.5 g/mol
InChI Key: AKAIZEHUGUEJRK-WDBKTSHHSA-N
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Description

(2S)-2-azido-3-phenylpropanoic acid;N-cyclohexylcyclohexanamine, also known as N3-L-Phenylalanine Dicyclohexylamine, is a compound that contains an azide group attached to the amino acid L-Phenylalanine. This compound is often used in peptide synthesis and click chemistry due to its reactive azide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-azido-3-phenylpropanoic acid;N-cyclohexylcyclohexanamine typically involves the protection of the amino group of L-Phenylalanine, followed by the introduction of the azide group. One common method involves the use of tert-butoxycarbonyl (Boc) protection, followed by azidation using sodium azide in a polar aprotic solvent like dimethyl sulfoxide (DMSO). The Boc group is then removed under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-azido-3-phenylpropanoic acid;N-cyclohexylcyclohexanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Primary Amines: Formed from the reduction of the azide group.

    Triazoles: Formed from cycloaddition reactions with alkynes.

Scientific Research Applications

(2S)-2-azido-3-phenylpropanoic acid;N-cyclohexylcyclohexanamine has a wide range of applications in scientific research:

    Chemistry: Used in peptide synthesis and as a building block in the synthesis of complex molecules.

    Biology: Utilized in the study of protein interactions and labeling of biomolecules.

    Medicine: Investigated for its potential in drug development, particularly in the synthesis of peptidomimetics and as a precursor for bioactive compounds.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-2-azido-3-phenylpropanoic acid;N-cyclohexylcyclohexanamine is primarily based on the reactivity of its azide group. The azide group can participate in nucleophilic substitution and cycloaddition reactions, making it a versatile intermediate in organic synthesis. In biological systems, the azide group can be used to label proteins and other biomolecules, allowing for the study of molecular interactions and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S)-2-azido-3-phenylpropanoic acid;N-cyclohexylcyclohexanamine is unique due to its combination of the azide group and the L-Phenylalanine backbone, making it particularly useful in peptide synthesis and click chemistry. Its reactivity and versatility make it a valuable tool in various scientific and industrial applications.

Properties

IUPAC Name

(2S)-2-azido-3-phenylpropanoic acid;N-cyclohexylcyclohexanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N.C9H9N3O2/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;10-12-11-8(9(13)14)6-7-4-2-1-3-5-7/h11-13H,1-10H2;1-5,8H,6H2,(H,13,14)/t;8-/m.0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKAIZEHUGUEJRK-WDBKTSHHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2CCCCC2.C1=CC=C(C=C1)CC(C(=O)O)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)NC2CCCCC2.C1=CC=C(C=C1)C[C@@H](C(=O)O)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70746322
Record name (2S)-2-Azido-3-phenylpropanoic acid--N-cyclohexylcyclohexanamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70746322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79410-36-9
Record name (2S)-2-Azido-3-phenylpropanoic acid--N-cyclohexylcyclohexanamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70746322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S)-2-azido-3-phenylpropanoic acid;N-cyclohexylcyclohexanamine
Reactant of Route 2
(2S)-2-azido-3-phenylpropanoic acid;N-cyclohexylcyclohexanamine
Reactant of Route 3
(2S)-2-azido-3-phenylpropanoic acid;N-cyclohexylcyclohexanamine
Reactant of Route 4
(2S)-2-azido-3-phenylpropanoic acid;N-cyclohexylcyclohexanamine
Reactant of Route 5
(2S)-2-azido-3-phenylpropanoic acid;N-cyclohexylcyclohexanamine
Reactant of Route 6
(2S)-2-azido-3-phenylpropanoic acid;N-cyclohexylcyclohexanamine

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